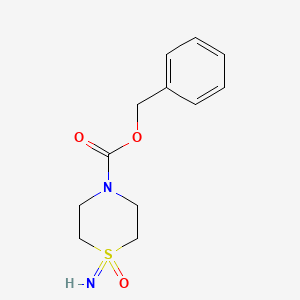![molecular formula C17H17N3O3S B2366496 Thioacétate d'éthyle ({4-[(2-furylméthyl)amino]quinazolin-2-yl}) CAS No. 688354-93-0](/img/structure/B2366496.png)
Thioacétate d'éthyle ({4-[(2-furylméthyl)amino]quinazolin-2-yl})
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a quinazoline moiety, which is known for its broad spectrum of pharmacological activities .
Applications De Recherche Scientifique
Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential bioactive properties.
Biology: The compound has shown significant biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
Target of Action
Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate is a derivative of quinazolinone . Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium that is regulated by a quorum sensing system .
Mode of Action
The compound interacts with its targets, primarily the quorum sensing system in Pseudomonas aeruginosa, to inhibit biofilm formation . Biofilms are communities of bacteria that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances. By inhibiting biofilm formation, the compound disrupts the bacteria’s ability to adhere to surfaces and form protective structures, thereby reducing their pathogenicity .
Biochemical Pathways
The compound affects the quorum sensing system, a biochemical pathway that bacteria use to communicate and coordinate behavior . By inhibiting this system, the compound disrupts the bacteria’s ability to form biofilms, which are crucial for their survival and virulence . Additionally, the compound has been found to decrease cell surface hydrophobicity, curtailing the exopolysaccharide production which constitutes the major component of the matrix binding biofilm components together .
Result of Action
The compound’s action results in the inhibition of biofilm formation in Pseudomonas aeruginosa, thereby reducing the bacteria’s pathogenicity and invasion potential . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This indicates its promising profile as an anti-virulence agent that causes less bacterial resistance than conventional antibiotics .
Méthodes De Préparation
The synthesis of Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate typically involves the reaction of quinazoline derivatives with ethyl acetate and 2-furylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or dimethylformamide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at the 2-position, using reagents like alkyl halides or acyl chlorides.
Comparaison Avec Des Composés Similaires
Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate can be compared with other quinazoline derivatives, such as:
Ethyl 2-(5-amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio) acetate: This compound also exhibits significant antibacterial activity.
Quinazolinone derivatives: These compounds have been studied for their antimicrobial and anticancer properties.
Indole derivatives: Although structurally different, indole derivatives share similar biological activities, including antiviral and anticancer properties.
Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate stands out due to its unique combination of a quinazoline moiety with a furan ring, which may contribute to its distinct pharmacological profile.
Propriétés
IUPAC Name |
ethyl 2-[4-(furan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-2-22-15(21)11-24-17-19-14-8-4-3-7-13(14)16(20-17)18-10-12-6-5-9-23-12/h3-9H,2,10-11H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPBXLYPONKWKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B2366415.png)

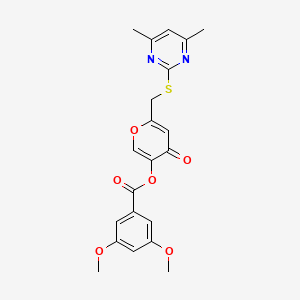
![1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2366418.png)
![2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B2366421.png)
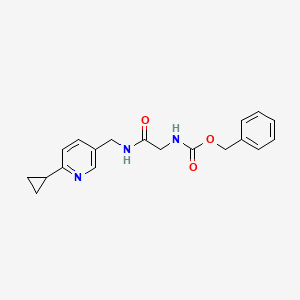
![3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366423.png)
![2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile](/img/structure/B2366424.png)
![N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)
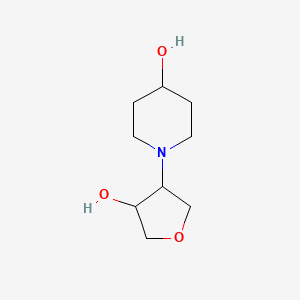
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)
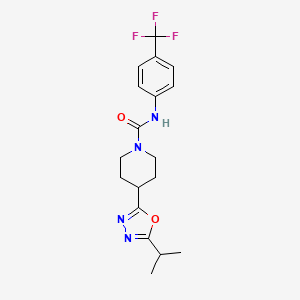
![N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2366431.png)
